6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
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Overview
Description
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by the presence of an ethyl group, a nitro group, and a propoxyphenyl group attached to a tetrahydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Etherification: The propoxy group can be introduced through an etherification reaction using propyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Products: Formed through the oxidation of the tetrahydropyrimidinone core or the aromatic ring.
Substituted Aromatic Compounds: Formed through electrophilic substitution reactions.
Scientific Research Applications
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-5-NITRO-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE: Similar structure but with a methoxy group instead of a propoxy group.
6-ETHYL-5-NITRO-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9-22-12-8-6-5-7-10(12)13-14(18(20)21)11(4-2)16-15(19)17-13/h5-8,13H,3-4,9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNYQQSICCZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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